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Compound of Interest

Compound Name:
5-Bromo-3-fluoro-N-

methylpicolinamide

Cat. No.: B8097447

Get Quote

Part 1: Executive Summary & Chemical Profile
Introduction
5-Bromo-3-fluoro-N-methylpicolinamide is a critical halogenated pyridine intermediate, often

employed in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—

featuring a basic pyridine nitrogen, an electron-withdrawing fluorine at the 3-position, and a

labile amide bond—presents specific analytical challenges.

This guide provides a rigorous, validated framework for its quantification. We prioritize Reverse

Phase HPLC (RP-HPLC) for purity/assay testing and LC-MS/MS for trace analysis (e.g.,

genotoxic impurity screening or pharmacokinetic studies).

Physicochemical Profile
Understanding the molecule's behavior in solution is the prerequisite for robust method

development.[1]
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Property Value / Characteristic Impact on Method

CAS Number 845305-87-5 Unique Identifier

Formula C₇H₆BrFN₂O MW: 233.04 g/mol

Isotopes Br⁷⁹ : Br⁸¹ (1:1 ratio)
Distinctive MS doublet (M+H:

233/235)

LogP ~0.8 – 1.2 (Predicted)
Moderately lipophilic; elutes

mid-gradient on C18.

pKa (Pyridine) ~ -0.7 (Calculated)

Very weak base due to F-

substitution. Remains neutral

at pH > 2.

Solubility
Low in water; High in DMSO,

MeOH, ACN

Use organic-rich diluents to

prevent precipitation.

UV Max ~260–275 nm
Pyridine ring absorption; DAD

scan required for optimization.

Part 2: Primary Method – HPLC-UV/DAD (Purity &
Assay)
This method is designed for Quality Control (QC), reaction monitoring, and raw material

release. It separates the target from its primary hydrolysis degradant (5-Bromo-3-fluoropicolinic

acid) and synthesis precursors.

Chromatographic Conditions
System: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).

Column: Phenomenex Kinetex C18 or Waters XBridge BEH C18.

Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UPLC).

Rationale: The C18 stationary phase provides robust retention for halogenated aromatics.

The "BEH" or "Kinetex" technology ensures peak sharpness for basic compounds.
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Column Temperature: 40°C (Controls viscosity and improves reproducibility).

Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

Injection Volume: 5–10 µL.

Detection: UV at 270 nm (Primary); 220 nm (Secondary for impurity profiling).

Mobile Phase & Gradient[3]
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).

Note: Low pH suppresses the ionization of the carboxylic acid impurities, sharpening their

peaks.

Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Table (Standard HPLC):

Time (min) % Solvent A % Solvent B Event

0.0 95 5 Equilibration

2.0 95 5 Hold (Solvent front)

15.0 20 80 Linear Gradient

18.0 5 95 Wash

20.0 5 95 Wash Hold

20.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | End |

Standard Preparation
Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL of DMSO (Conc: 1 mg/mL).

Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile (Conc: 0.1 mg/mL).
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Critical: Do not use 100% water as diluent; the compound may crash out.

Part 3: Secondary Method – LC-MS/MS (Trace
Quantification)
Required for pharmacokinetic (PK) studies or detecting this molecule as a residual intermediate

in a final drug substance.

Mass Spectrometry Parameters
Ionization: Electrospray Ionization (ESI), Positive Mode.

Source Temp: 350°C.

Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring): The bromine isotope pattern provides a

unique verification tool. Monitor both transitions to confirm identity.

Transition
Type

Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Rationale

Quantifier (⁷⁹Br) 233.0 [M+H]⁺ 202.0 20
Loss of -NHCH₃

(Methylamine)

Qualifier (⁸¹Br) 235.0 [M+H]⁺ 204.0 20

Confirms Br

presence (1:1

ratio)

LC Conditions for MS
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

Gradient: Fast generic gradient (5% B to 95% B in 3 minutes).
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Part 4: Analytical Workflow & Logic (Visualization)
The following diagram illustrates the decision matrix for selecting the appropriate method and

the degradation pathways to monitor.

Sample Received:
5-Bromo-3-fluoro-N-methylpicolinamide

Determine Analytical Goal

Purity / Assay / Stability

High Conc (>0.1 mg/mL)

PK Study / Genotoxic Impurity

Low Conc (<1 µg/mL)

Method A: HPLC-UV (270 nm)
C18 Column, pH 2.0

(Robust, High Capacity)

Method B: LC-MS/MS (ESI+)
MRM: 233 -> 202
(High Sensitivity)

Monitor Degradants:
1. 5-Bromo-3-fluoropicolinic acid (Hydrolysis)

2. Regioisomers

Separation Critical

Report: % Purity
(Area Normalization)

Report: Concentration (ng/mL)
(Internal Std Calculation)

Click to download full resolution via product page

Caption: Analytical decision tree distinguishing between macro-analysis (HPLC-UV) for purity

and micro-analysis (LC-MS/MS) for biological/trace contexts.

Part 5: Validation Protocol (ICH Q2 Guidelines)
To ensure trustworthiness, the method must be validated. Perform the following experiments:

Specificity (Stress Testing)
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Induce degradation to prove the method can separate the active from its breakdown products.

Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. -> Expect: Increase in Picolinic Acid peak.

Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. -> Expect: Rapid hydrolysis to acid.

Oxidation: 3% H₂O₂, RT, 4 hours. -> Expect: N-oxide formation (M+16).

Linearity & Range
Range: 50% to 150% of target concentration.

Criteria: R² > 0.999.

Procedure: Prepare 5 concentration levels (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

Accuracy (Recovery)
Spike known amounts of standard into a placebo matrix (if available) or solvent.

Levels: Low (80%), Medium (100%), High (120%).

Acceptance: 98.0% – 102.0% recovery.[3]

Part 6: Troubleshooting Guide
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Issue Probable Cause Corrective Action

Peak Tailing Interaction with silanols

Ensure mobile phase pH is

acidic (≤ 2.5) to suppress

silanol activity. Use "End-

capped" columns.

Split Peaks Solvent mismatch

Sample diluent is too strong

(e.g., 100% DMSO). Dilute

sample with mobile phase A.

Retention Shift Temperature fluctuation
Thermostat the column

compartment (40°C).

Ghost Peaks Carryover

Add a needle wash step (50:50

MeOH:Water) between

injections.

Part 7: References
US EPA. (2025). Physicochemical Properties of Halogenated Pyridines. CompTox Chemicals

Dashboard.[4] Retrieved October 26, 2023, from [Link]

Royal Society of Chemistry. (2016). Analytical Methods for Fluoroquinolones and Pyridine

Intermediates. Retrieved October 26, 2023, from [Link]

CIPAC. (2020). Multi-active Method for Analysis of Active Substances (HPLC-DAD).

Retrieved October 26, 2023, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. analiza.com [analiza.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://comptox.epa.gov/dashboard/chemical/properties/DTXSID90610571
https://comptox.epa.gov/
https://pubs.rsc.org/
https://www.cipac.org/
https://www.benchchem.com/product/b8097447?utm_src=pdf-custom-synthesis#bc-rfq
https://analiza.com/services/physicochemical-properties/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8097447?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. cipac.org [cipac.org]

3. ptfarm.pl [ptfarm.pl]

4. CompTox Chemicals Dashboard [comptox.epa.gov]

To cite this document: BenchChem. [Analytical Methods for 5-Bromo-3-fluoro-N-
methylpicolinamide Quantification[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8097447/docs#analytical-methods-for-5-bromo-3-
fluoro-n-methylpicolinamide-quantification-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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